molecular formula C17H16Cl2N2O3S B15028607 ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028607
M. Wt: 399.3 g/mol
InChI Key: AUAUILSKCAZRHE-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrimidine-thiazine core with a dichlorophenyl substituent. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the reaction of pyrimidine derivatives with thiazine moieties can yield this compound through cyclization processes involving appropriate reagents and conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds in the pyrimidine-thiazine class. For example, compounds with related structures have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL for some derivatives, indicating moderate antibacterial efficacy .

Anticancer Properties

Research indicates that derivatives of thiazine and pyrimidine exhibit notable anticancer activities. For instance, certain triazepine and pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. A recent study found that specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may also possess similar anticancer properties.

Case Studies

  • Antibacterial Screening : A study conducted on various thiazine derivatives revealed that compounds with similar structural motifs exhibited significant antibacterial activity. The results indicated that modifications in the side chains could enhance activity against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular pathways involved in proliferation and survival .

Data Summary

Activity Target MIC/IC50 Value
AntibacterialE. coli256 µg/mL
S. aureus256 µg/mL
AnticancerMCF-7 (breast cancer)~6.2 µM
HCT-116 (colon cancer)~27.3 µM

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)10-4-5-11(18)12(19)8-10/h4-5,8,15H,3,6-7H2,1-2H3

InChI Key

AUAUILSKCAZRHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCS2)C

Origin of Product

United States

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